molecular formula C4H6N4 B078566 2,3-Diaminopyrazine CAS No. 13134-31-1

2,3-Diaminopyrazine

Cat. No. B078566
CAS RN: 13134-31-1
M. Wt: 110.12 g/mol
InChI Key: CAFSXVAFGILCCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diaminopyrazine derivatives involves various strategies, including multicomponent reactions and nucleophilic aromatic substitution. For example, the Groebke multicomponent reaction followed by nucleophilic aromatic substitution with ammonia has been employed for the synthesis of 3,8-diaminoimidazo[1,2-a]pyrazines, showcasing the versatility of diaminopyrazine frameworks in synthesizing potential kinase inhibitors (Guasconi et al., 2011). Another example includes the condensation of 3,4-diaminopyridine with β-keto sulfoxides to produce 2-arylpyrido[3,4-b]pyrazine derivatives (Kano & Yuasa, 1983).

Molecular Structure Analysis

The crystal and molecular structure of diaminopyrazine derivatives reveal interesting features. For instance, 2,5-diamino-3,6-dichloropyrazine exhibits a nearly planar amine group and forms a ribbon through hydrogen-bond interactions within the crystal, highlighting the significance of molecular geometry in dictating the solid-state arrangement of these compounds (Barclay et al., 1998).

Chemical Reactions and Properties

Diaminopyrazine derivatives undergo various chemical reactions that modify their structure and enhance their application potential. For instance, they have been used as precursors in the synthesis of highly substituted 1,6-dihydropyrazine-2,3-dicarbonitrile derivatives through a novel multi-component synthesis (Shaabani et al., 2007).

Physical Properties Analysis

The physical properties of diaminopyrazine derivatives, such as their crystal structure and hydrogen bonding patterns, are crucial for understanding their stability, solubility, and potential applications. The synthesis and crystal structure of 2,6-diamino-3,5-dinitropyrazine-1-oxide, for example, provide insights into the compound's stability and reactivity (Zhao & Liu, 2013).

Chemical Properties Analysis

The chemical properties of diaminopyrazine derivatives, including their reactivity with different reagents and their ability to form various functionalized compounds, are of significant interest. The preparation of novel 3,5-diaminopyrazole, pyrazolo-[1,5-a][1,3,5]triazine, and pyrazolo[1,5-a]-pyrimidine derivatives containing sulfonamidomoieties illustrates the diverse chemical behavior of these compounds (El-Gaby et al., 2002).

Scientific Research Applications

  • Antiproliferative Activity in Cancer Treatment : 2,3-Diaminophenazine, a derivative of 2,3-Diaminopyrazine, has been used to synthesize compounds with significant inhibitory effects on the proliferation of human lung carcinoma and colorectal cancer cell lines (Mahran et al., 2015).

  • Photophysical Properties for Halochromism Studies : Quinoxaline and pyridopyrazine derivatives, including those derived from 2,3-Diaminopyrazine, exhibit interesting photophysical properties such as halochromism, which is the color change of a substance due to pH changes (Thirumurugan, Muralidharan, & Perumal, 2009).

  • Fluorescent Probes for Copper (II) Ion Detection : 2,3-Diaminophenazine is employed in the creation of fluorescent probes for the selective detection of copper ions in aqueous medium, with applications in environmental and biological systems (Udhayakumari, Velmathi, Sung, & Wu, 2014).

  • Fluorescent Tracer Agents for Glomerular Filtration Rate Measurement : Derivatives of 2,3-Diaminopyrazine have been evaluated as fluorescent glomerular filtration rate (GFR) tracer agents. These compounds exhibit favorable clearance properties and are promising for clinical use in real-time point-of-care monitoring of GFR (Rajagopalan et al., 2011).

  • Synthesis of Quinoxalines and Pyrazine Derivatives : Research shows efficient methods to produce 2,3-disubstituted quinoxalines and pyrazine derivatives using 2,3-diaminopyridine, demonstrating the chemical versatility of 2,3-Diaminopyrazine (Yadav, Reddy, Premalatha, & Shankar, 2008).

  • Herbicide and Pesticide Potential : Pyrazine-2,3-dicarbonitrile derivatives, formed from reactions involving 2,3-diaminopyrazine, have potential as herbicides and pesticides (Üngören, Dilekoğlu, & Koca, 2013).

  • Antibacterial Properties : Certain derivatives synthesized from 2,3-diaminopyrazine have shown effective antibacterial properties against microbes such as Bacillus cereus and Staphylococcus aureus (Tribak et al., 2018).

Safety And Hazards

2,3-Diaminopyrazine is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable gloves, protective clothing, and eye protection when handling this compound .

Future Directions

Research on 2,3-Diaminopyrazine is ongoing, with studies investigating its use in the synthesis of novel compounds and its potential applications in various fields . Future research may focus on exploring its properties further and developing new synthesis methods.

properties

IUPAC Name

pyrazine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,5,7)(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFSXVAFGILCCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70300903
Record name 2,3-Diaminopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diaminopyrazine

CAS RN

13134-31-1
Record name 13134-31-1
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Diaminopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrazine-2,3-diamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
HH Chen, A Namil, B Severns, J Ward, C Kelly… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of 2,3,6-pyrazine Rho Kinase inhibitors were optimized for in vivo activity for topical ocular dosing. Modifications of the 2-(piperazin-1-yl)pyrazine derivatives produced …
Number of citations: 15 www.sciencedirect.com
RC Ellingson, RL Henry - Journal of the American Chemical …, 1948 - ACS Publications
The dibenzylmercaptol and the diethyl-mercaptol of dehydroisoandrosterone acetate have been prepared; conditions are described under which the selective hydrolysis of either the …
Number of citations: 12 pubs.acs.org
FG McDonald, RC Ellingson - Journal of the American Chemical …, 1947 - ACS Publications
In a preceding paper1 we described the prepa-ration of a number of pyrazine derivatives starting with 3-aminopyrazinoic acid. We now wish to report a number of derivatives prepared …
Number of citations: 21 pubs.acs.org
DM Sharefkin - 1950 - search.proquest.com
Such a compound, very high in nitrogen content for its low molecular weight, wherein the ring nitrogen atoms as neu as the substituted amino groups are l: lı or para to each other, has …
Number of citations: 0 search.proquest.com
DM Sharefkin, PE Spoerri - Journal of the American Chemical …, 1951 - ACS Publications
The synthesis of 2, 5-diaminopyrazine from its dibenzylurethan derivative is described. The failure of 2, 5-dicarbomethoxypyrazine to undergo the Schmidt reaction is accounted for in …
Number of citations: 6 pubs.acs.org
FL Muehlmann, AR Day - Journal of the American Chemical …, 1956 - ACS Publications
It has been found that the procedure of Jones for the condensation of diacetyl with aminomalon-amide gave the best yields of 2-hydroxy-3-carboxamido-5, 6-dimethylpyrazine (75%) …
Number of citations: 46 pubs.acs.org
B Klein, E O'Donnell, J Auerbach - The Journal of Organic …, 1967 - ACS Publications
Marked activation of the chloro group to nucleophilic replacement by ammonia and amines by the N-oxide function was demonstrated when the reactivities of chloropyrazine and 3-…
Number of citations: 10 pubs.acs.org
DMT Eralie, TM Hoang, JA Williamson… - Inorganic …, 2023 - ACS Publications
In this work, five cerium(IV) complexes were synthesized, three of which were structural isomorphs from the same pyrasal ligand with the solid-state result identified by structural analysis …
Number of citations: 3 pubs.acs.org
RB AlRashidi, OCS Al Hamouz - Arabian Journal for Science and …, 2022 - Springer
The study represents the synthesis and characterization of two new pyrazine-based polymers to remove mercury(II) ions from wastewater solutions. The polymers were synthesized via …
Number of citations: 2 link.springer.com
Y Zhai, H Li, Q Ma, R Wang, L Zhang, C Zhang - Ionics, 2023 - Springer
Redox-active small-molecule organic compounds have been widely studied as promising electrode materials for lithium-ion batteries (LIBs) due to their high theoretical capacity. …
Number of citations: 1 link.springer.com

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